molecular formula C22H22N6O2 B2526258 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide CAS No. 1251693-75-0

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2526258
CAS No.: 1251693-75-0
M. Wt: 402.458
InChI Key: ALGOTUVZFPFCTB-UHFFFAOYSA-N
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Description

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole, pyridine, and pyrazole. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring, which is a key component of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide apart is its unique combination of three different heterocyclic structures.

Properties

IUPAC Name

1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-4-19-26-22(30-27-19)17-10-11-23-20(12-17)28-15(3)18(13-24-28)21(29)25-14(2)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGOTUVZFPFCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)NC(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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